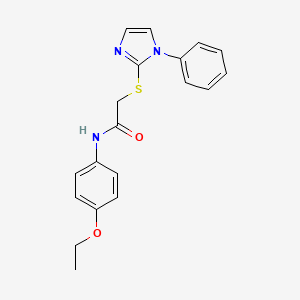
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C19H19N3O2S and its molecular weight is 353.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-ethoxyphenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C19H19N3O2S, with a molecular weight of 353.44 g/mol. The compound features an imidazole ring, which is known for its biological relevance, particularly in pharmacology.
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its potential as a therapeutic agent. Key areas of investigation include:
1. Anticancer Activity:
Research indicates that compounds containing imidazole and thioacetamide moieties exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that derivatives similar to this compound can inhibit cell proliferation and induce apoptosis in cancer cells through mechanisms such as the activation of caspases and modulation of apoptotic pathways .
2. Antimicrobial Activity:
The compound has shown promising antibacterial and antifungal properties. A study evaluating related thiazole compounds indicated that modifications at the imidazole position could enhance antimicrobial efficacy against Gram-positive and Gram-negative bacteria . The minimum inhibitory concentration (MIC) values reported for related compounds suggest significant potential for further development .
3. Inhibition of β-secretase:
Recent findings highlight the potential of thioacetamide derivatives as β-secretase (BACE-1) inhibitors, which are crucial in the treatment of Alzheimer's disease. One study reported that certain analogs exhibited IC50 values as low as 4.6 μM, demonstrating their ability to penetrate the blood-brain barrier (BBB) effectively .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key observations include:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group on phenyl | Enhances lipophilicity and cellular uptake |
| Imidazole ring | Critical for interaction with biological targets |
| Thio group | Influences reactivity and binding affinity |
Case Studies
Several studies have investigated the biological activity of similar compounds:
Study 1: Anticancer Efficacy
A derivative with a similar structure was tested against various cancer cell lines, showing significant cytotoxicity with an IC50 value under 10 μM. The mechanism was linked to mitochondrial dysfunction and oxidative stress induction .
Study 2: Antimicrobial Properties
A series of thio-substituted acetamides were evaluated for their antimicrobial activity, revealing potent effects against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 5 to 20 μM depending on the specific structure .
Properties
IUPAC Name |
N-(4-ethoxyphenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c1-2-24-17-10-8-15(9-11-17)21-18(23)14-25-19-20-12-13-22(19)16-6-4-3-5-7-16/h3-13H,2,14H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZXRJOQAUICGRF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














